4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride
Description
4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted with a 1,2,5-thiadiazole moiety via an ether linkage. The 1,2,5-thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient aromatic character.
Properties
IUPAC Name |
3-piperidin-4-yloxy-1,2,5-thiadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-3-8-4-2-6(1)11-7-5-9-12-10-7;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZKMYXNJBXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NSN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-chloro-1,2,5-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride
Structural Differences :
- The thiazole ring (1,3-thiazole) replaces the thiadiazole (1,2,5-thiadiazole), reducing nitrogen content from two to one.
- A methylene bridge (-CH2-) connects the heterocycle to the piperidine, unlike the direct ether linkage in the target compound.
Physicochemical Properties :
- Molecular formula: C9H15ClN2OS
- Average mass: 234.742 g/mol
- ChemSpider ID: 29293289
Functional Implications :
Paroxetine Hydrochloride and Related Compounds
Structural Differences :
- Paroxetine derivatives (e.g., USP Paroxetine Related Compound B) feature a benzodioxole or fluorophenyl group attached via a methylene bridge to the piperidine.
- Example: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (C19H20FNO3·HCl, MW 365.83) .
Functional Implications :
Pioglitazone Hydrochloride Derivatives
Structural Differences :
- Pioglitazone (C19H20N2O3S·HCl) contains a thiazolidinedione ring instead of thiadiazole, with a pyridylethoxybenzyl side chain.
Functional Implications :
Other Piperidine Derivatives
- 4-Aminopiperidine dihydrochloride (compound 20): Lacks heterocyclic substituents, emphasizing the role of the thiadiazole in electronic modulation.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (compound 22): Features a boronate ester for Suzuki coupling, illustrating synthetic versatility compared to the target compound’s fixed heterocycle .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Pharmacological Relevance |
|---|---|---|---|---|
| 4-(1,2,5-Thiadiazol-3-yloxy)piperidine HCl | Not explicitly provided | Estimated ~240–250 | Direct thiadiazole-ether linkage | Potential CNS modulation |
| 4-[(1,3-Thiazol-2-yloxy)methyl]piperidine HCl | C9H15ClN2OS | 234.74 | Thiazole + methylene spacer | Unspecified |
| Paroxetine HCl (Related Compound B) | C19H20FNO3·HCl | 365.83 | Benzodioxole + fluorophenyl | SSRI activity |
| Pioglitazone HCl | C19H20N2O3S·HCl | 392.90 | Thiazolidinedione + pyridylethoxy | Antidiabetic (PPAR-γ agonist) |
Research Findings and Implications
- Electronic Effects : Thiadiazole’s electron-deficient nature may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to thiazole or benzodioxole derivatives .
- Synthetic Challenges : Direct ether linkages (as in the target compound) require precise oxidative coupling, whereas methylene-spaced analogs (e.g., paroxetine) utilize nucleophilic substitutions .
- Metabolic Stability : Thiadiazole’s resistance to hydrolysis compared to ester-containing compounds (e.g., pioglitazone) could improve oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(1,2,5-thiadiazol-3-yloxy)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperidine derivative and a thiadiazolyl electrophile. For example, coupling 4-hydroxypiperidine with 3-chloro-1,2,5-thiadiazole under basic conditions (e.g., NaH in DMF) can yield the intermediate, which is then converted to the hydrochloride salt via HCl treatment . Optimization includes controlling temperature (40–60°C) and reaction time (6–12 hrs) to maximize yield. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine-thiadiazole linkage. Key signals include the thiadiazole ring protons (δ 8.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 246.0521 for CHNOSCl).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
Q. How can researchers evaluate the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Piperidine hydrochloride salts generally exhibit good aqueous solubility (>10 mM) due to ionic character .
- Stability : Incubate at 37°C in assay buffers (e.g., RPMI-1640) and analyze degradation via LC-MS over 24–72 hrs. Adjust storage to -20°C under desiccation to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in substitution reactions involving the thiadiazole ring?
- Methodological Answer : The thiadiazole’s electron-deficient nature directs electrophilic substitutions to the 4-position. Conflicting reactivity (e.g., unexpected byproducts) may arise from competing pathways, such as ring-opening under strong acidic/basic conditions. DFT calculations (e.g., Gaussian 09) model charge distribution to predict reactive sites, while in situ IR monitors intermediate formation .
Q. How can structural discrepancies in spectral data be resolved during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., piperidine chair vs. boat conformations) by growing single crystals in ethanol/ethyl acetate .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine H-2/H-6) and confirm regiochemistry of the thiadiazole-piperidine bond .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodological Answer :
- ADME Profiling : Measure plasma half-life (t), bioavailability (F%), and tissue distribution in rodent models. Use LC-MS/MS for quantification .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and screen for Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Safety and Handling
Q. What precautions are essential for safe handling of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
- First Aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
